molecular formula C9H11NOS2 B5120832 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one CAS No. 3698-06-4

5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5120832
CAS No.: 3698-06-4
M. Wt: 213.3 g/mol
InChI Key: GFDLUSAUGSDHAD-UHFFFAOYSA-N
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Description

5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound characterized by a thiazolidine ring fused with a cyclohexylidene group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with thiourea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The general reaction conditions include:

    Reactants: Cyclohexanone and thiourea

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or water

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield thiols or thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as pharmaceutical agents. Their unique chemical properties may offer advantages in the treatment of various diseases, including infections and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors. Its versatility makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenylidene-2-thioxo-1,3-thiazolidin-4-one
  • 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one
  • 5-(4-methylphenylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one stands out due to its cyclohexylidene group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

5-cyclohexylidene-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLUSAUGSDHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)NC(=S)S2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958150
Record name 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3698-06-4
Record name NSC31149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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